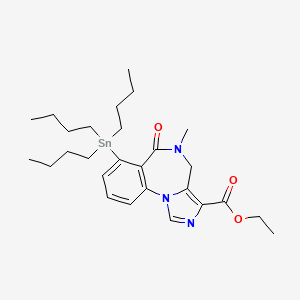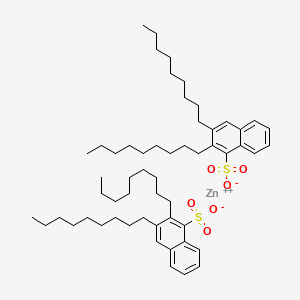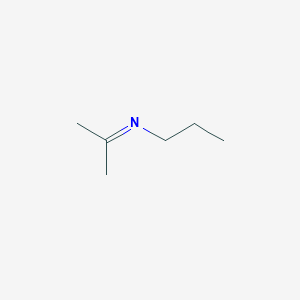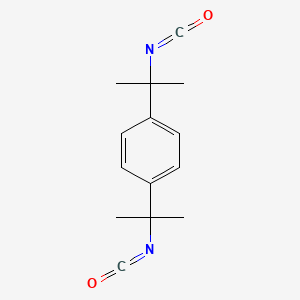
Erythrostominone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythrostominone is a red naphthoquinone pigment produced by certain fungi, notably the species Cordyceps unilateralis and Ophiocordyceps sp. BCC1869 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Erythrostominone is primarily produced through the cultivation of fungi such as Cordyceps unilateralis. The biosynthesis of this compound involves the polyketide pathway, where the fungus synthesizes the compound as part of its secondary metabolism . The production process can be optimized by manipulating the growth conditions, such as nutrient availability, pH, and temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fungi are cultured in bioreactors under controlled conditions to maximize yield. The pigment is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions: Erythrostominone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its naphthoquinone structure, which is highly reactive .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃).
Major Products: The major products formed from these reactions include various derivatives of this compound, such as deoxythis compound and epierythrostominol .
Aplicaciones Científicas De Investigación
Erythrostominone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study naphthoquinone chemistry and its reactivity.
Biology: Investigated for its role in fungal metabolism and its potential as a bioactive compound.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a natural dye in the food and textile industries due to its stability and vibrant color
Mecanismo De Acción
The mechanism of action of erythrostominone involves its interaction with cellular components, leading to various biological effects. It is known to target specific enzymes and proteins, disrupting cellular processes. For instance, its antimicrobial activity is attributed to its ability to interfere with microbial cell membranes and metabolic pathways .
Comparación Con Compuestos Similares
Erythrostominone is part of a family of naphthoquinone pigments, which includes compounds like deoxythis compound, 4-O-methyl this compound, and epierythrostominol . Compared to these similar compounds, this compound is unique due to its specific structural features and the conditions under which it is produced. Its stability and vibrant color make it particularly valuable for industrial applications .
Propiedades
Número CAS |
26153-04-8 |
|---|---|
Fórmula molecular |
C17H16O8 |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
(2R,4S)-4,5,10-trihydroxy-8-methoxy-2-(2-oxopropyl)-3,4-dihydro-2H-benzo[g]chromene-6,9-dione |
InChI |
InChI=1S/C17H16O8/c1-6(18)3-7-4-8(19)12-15(22)11-9(20)5-10(24-2)14(21)13(11)16(23)17(12)25-7/h5,7-8,19,22-23H,3-4H2,1-2H3/t7-,8-/m0/s1 |
Clave InChI |
XCCPWOLOVUKRKJ-YUMQZZPRSA-N |
SMILES isomérico |
CC(=O)C[C@H]1C[C@@H](C2=C(C3=C(C(=C2O1)O)C(=O)C(=CC3=O)OC)O)O |
SMILES canónico |
CC(=O)CC1CC(C2=C(C3=C(C(=C2O1)O)C(=O)C(=CC3=O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)

![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)


![(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)




![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)



